molecular formula C20H18O5 B2472051 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate CAS No. 890631-69-3

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2472051
CAS No.: 890631-69-3
M. Wt: 338.359
InChI Key: RLUWQTABSYYIQR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves several steps. One common method starts with the preparation of 3-(4-methoxyphenyl)-4-hydroxy coumarin through an intramolecular Claisen condensation. This intermediate is then treated with tosyl chloride in the presence of triethylamine to yield 3-(4-methoxyphenyl)-4-tosyloxy coumarin . Further reactions, including acetylation, lead to the final product.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4,8-dimethyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11-16-9-10-17(24-13(3)21)12(2)19(16)25-20(22)18(11)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWQTABSYYIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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